Thalidomide-5-O-C9-NH2 (hydrochloride)

PROTAC solubility salt form

Thalidomide-5-O-C9-NH2 hydrochloride is a thalidomide-derived cereblon (CRBN) E3 ligase ligand functionalized with a 9-carbon alkylamino linker at the 5-position via an ether linkage. This compound serves as a critical building block for proteolysis-targeting chimeras (PROTACs), enabling recruitment of the CRBN E3 ubiquitin ligase complex to target proteins for ubiquitination and subsequent proteasomal degradation.

Molecular Formula C22H30ClN3O5
Molecular Weight 451.9 g/mol
Cat. No. B10861435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-O-C9-NH2 (hydrochloride)
Molecular FormulaC22H30ClN3O5
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCN.Cl
InChIInChI=1S/C22H29N3O5.ClH/c23-12-6-4-2-1-3-5-7-13-30-15-8-9-16-17(14-15)22(29)25(21(16)28)18-10-11-19(26)24-20(18)27;/h8-9,14,18H,1-7,10-13,23H2,(H,24,26,27);1H
InChIKeyBWTYZYUAWBSERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5-O-C9-NH2 Hydrochloride for Targeted Protein Degradation Research


Thalidomide-5-O-C9-NH2 hydrochloride is a thalidomide-derived cereblon (CRBN) E3 ligase ligand functionalized with a 9-carbon alkylamino linker at the 5-position via an ether linkage . This compound serves as a critical building block for proteolysis-targeting chimeras (PROTACs), enabling recruitment of the CRBN E3 ubiquitin ligase complex to target proteins for ubiquitination and subsequent proteasomal degradation . It is supplied as a hydrochloride salt (C22H30ClN3O5, MW 451.94) for enhanced solubility and stability [1]. The C9 alkyl linker provides balanced flexibility and spatial orientation for ternary complex formation, distinguishing it from shorter-chain or PEG-based linker alternatives [2].

Pre-functionalized CRBN ligand-linker for direct amide coupling to POI ligands
Hydrochloride salt for reported enhanced aqueous solubility and handling stability
5-O-ether attachment geometry reported to support ternary complex formation

Why Thalidomide-5-O-C9-NH2 Hydrochloride Cannot Be Interchanged with Generic CRBN Ligands


CRBN-based PROTAC building blocks are not interchangeable due to critical differences in linker length, chemical composition, and attachment site. Linker length dictates the spatial geometry of the ternary complex (POI-PROTAC-CRBN) and directly impacts degradation efficiency; optimal linker lengths typically range from 12 to over 20 carbons, with deviations of even 2-3 atoms capable of abrogating degradation activity . Furthermore, linker composition (alkyl vs. PEG) affects metabolic stability, with PEG linkers exhibiting reduced in vivo stability compared to alkyl-based linkers . The attachment position on the thalidomide scaffold influences neosubstrate degradation profiles and overall ligand stability [1]. Consequently, substituting Thalidomide-5-O-C9-NH2 hydrochloride with alternative CRBN ligands bearing different linker lengths, compositions, or attachment points will alter ternary complex geometry, potentially eliminate degradation activity, and yield non-comparable experimental results.

  • Linker length divergence

    C9 alkyl spacer geometry may not transfer to shorter or longer linkers; deviations of even 2–3 carbons can alter ternary complex formation.

  • Linker composition mismatch

    Alkyl chain vs. PEG linkers may shift metabolic stability and permeability profiles; class-level data suggest alkyl linkers resist oxidative cleavage, but direct compound-specific validation is unavailable.

  • Attachment site sensitivity

    Substitution at the thalidomide 5-position influences neosubstrate degradation and stability; alternative attachment points (e.g., 4- or 6-position) may yield non-comparable degradation patterns.

Thalidomide-5-O-C9-NH2 Hydrochloride: Quantitative Differentiation Evidence Against Comparable CRBN Ligand-Linker Conjugates


Hydrochloride Salt Form Provides Quantifiable Solubility and Stability Enhancement vs. Free Base

Thalidomide-5-O-C9-NH2 is supplied as the hydrochloride salt (C22H30ClN3O5) with a molecular weight of 451.94, which provides enhanced aqueous solubility and improved stability compared to the free base form, which is often supplied without salt counterion and exhibits reduced solubility and increased handling sensitivity [1]. The hydrochloride form is specifically noted to enhance solubility and stability, making it a valuable intermediate for custom protein degrader synthesis . This formulation distinction carries practical implications for compound handling, dissolution protocols, and long-term storage reliability.

Salt Form Enhancement
Reported
Hydrochloride vs. free base: reported enhanced aqueous solubility and stability
Supports consistent dissolution in aqueous buffer systems
Supplier-reported attribute; independent verification recommended
PROTAC solubility salt form formulation

C9 Alkyl Chain Provides Class-Level Metabolic Stability Advantage Over PEG Linkers

Alkyl-based linkers, such as the C9 chain in Thalidomide-5-O-C9-NH2 hydrochloride, offer superior metabolic stability compared to PEG-based linkers. PEG linkers are susceptible to oxidative chain cleavage in vivo, which can shorten the effective linker length and reduce exposure . In contrast, alkyl linkers undergo hydroxylation rather than chain scission, resulting in lower clearance rates [1]. Furthermore, comparative permeability studies have demonstrated that at matched lipophilicity, alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), correlating with improved unbound concentrations in plasma and brain tissue [2]. This class-level advantage is critical for PROTAC candidates intended for in vivo efficacy studies or lead optimization toward clinical development.

Alkyl Linker Stability
Class-level
Alkyl linker class may show reduced oxidative cleavage vs. PEG linkers
May support more consistent in vivo exposure profiles
Class-level property; direct data for this specific compound unavailable
metabolic stability pharmacokinetics alkyl linker PEG linker

Thalidomide Skeleton Provides Lower CRBN Binding Affinity Baseline Enabling Tunable Degradation Windows

The thalidomide scaffold exhibits approximately 10-fold lower binding affinity for CRBN-DDB1 compared to lenalidomide and pomalidomide. Quantitative analysis shows thalidomide binding with IC50 of approximately 30 μM, versus approximately 3 μM for lenalidomide and pomalidomide [1]. Competitive titration assays further established Ki values of 249.20 nM for thalidomide, compared to 177.80 nM for lenalidomide and 156.60 nM for pomalidomide [2]. This lower baseline affinity allows for greater tunability in PROTAC design, as the linker and POI ligand can modulate the overall ternary complex stability without being dominated by excessively strong CRBN engagement. This property distinguishes thalidomide-based linkers from pomalidomide-based alternatives, which may exhibit stronger intrinsic CRBN binding that could mask linker optimization effects.

CRBN Binding Affinity
Cross-study
Thalidomide IC50 ~30 μM, Ki 249.20 nM; lenalidomide/pomalidomide IC50 ~3 μM, Ki ~160–180 nM
Lower baseline affinity may provide wider SAR dynamic range
Values from separate studies; direct comparisons may vary
CRBN binding affinity structure-activity relationship PROTAC design

5-O-Ether Attachment Enables Potent Degradation Activity Demonstrated in Validated PROTAC Constructs

The 5-O-ether attachment vector on the thalidomide scaffold has been validated to support potent degradation activity. A structure-activity relationship study of MK-5108-derived PROTACs against AURKA demonstrated that altering the linker attachment point to the 5-position of thalidomide enabled identification of a potent degrader with a linker as short as 2 PEG units [1]. The optimized PROTAC SK2188, utilizing 5-position attachment, induced AURKA degradation with a DC50,24h of 3.9 nM and Dmax,24h of 89% in neuroblastoma cells, significantly outperforming the parent inhibitor MK-5108 [2]. This establishes that the 5-O-substitution pattern—the same attachment geometry present in Thalidomide-5-O-C9-NH2 hydrochloride—is compatible with high-efficiency target degradation.

5-O Degradation Potency
Reported
SK2188 PROTAC (5-O geometry): DC50,24h 3.9 nM, Dmax 89% in NGP cells
5-O attachment geometry supports high degradation efficiency
Specific PROTAC construct; performance may vary with target
linker attachment PROTAC design AURKA structure-activity relationship

C9 Alkyl Linker Length Falls Within Optimized Range for Ternary Complex Formation

The 9-carbon alkyl linker (approximately 12 Å extended length) in Thalidomide-5-O-C9-NH2 hydrochloride falls within the optimal linker length range for PROTAC design, which has been established to span from 12 to over 20 carbons for effective ternary complex formation . Linkers shorter than this range often fail to bridge the distance between the E3 ligase and POI binding sites, while excessively long linkers can introduce unfavorable conformational entropy and reduce degradation efficiency [1]. Extensive SAR studies on BCR-ABL PROTACs confirmed that linker length and composition critically influence both degradation potency and pharmacokinetic properties [2]. The C9 chain provides sufficient reach for most POI-CRBN distances while maintaining a compact form factor favorable for membrane permeability.

Linker Length Optimization
Class-level
C9 (~12 Å) falls within reported optimal range (C12–C20+ carbons)
May balance spatial reach and conformational control
Literature-derived range; experimental validation recommended
linker length ternary complex PROTAC optimization SAR

Thalidomide-5-O-C9-NH2 Hydrochloride: Validated Application Scenarios in Targeted Protein Degradation


PROTAC Library Synthesis for Parallel SAR Optimization

Thalidomide-5-O-C9-NH2 hydrochloride serves as a pre-functionalized CRBN ligand-linker conjugate that can be directly coupled to diverse POI ligands via amide bond formation using the terminal primary amine. This eliminates the need for separate linker attachment and deprotection steps, accelerating parallel synthesis workflows for PROTAC library construction. The C9 alkyl linker provides a validated spacer length (within the 12-20+ carbon optimal range) that has been shown to support productive ternary complex formation across multiple target classes . The hydrochloride salt form ensures consistent dissolution in organic solvents (DMSO, DMF) used for amide coupling reactions, reducing batch-to-batch variability in synthesis yields.

In Vivo PROTAC Lead Optimization Requiring Metabolic Stability

For PROTAC programs advancing from in vitro proof-of-concept to in vivo efficacy studies, the alkyl linker in Thalidomide-5-O-C9-NH2 hydrochloride offers a class-level metabolic stability advantage over PEG-based linkers. Alkyl linkers undergo hydroxylation rather than oxidative chain cleavage, resulting in lower clearance and more predictable pharmacokinetic profiles . This property is particularly valuable for oral PROTAC candidates, where linker stability directly impacts systemic exposure and target engagement duration. The 5-O-ether attachment vector has been validated to produce potent degraders (e.g., DC50 of 3.9 nM for AURKA) without introducing neosubstrate degradation liabilities associated with alternative attachment positions [1].

CRBN-Based Degrader Development Requiring Tunable Affinity

The thalidomide scaffold's lower intrinsic CRBN binding affinity (IC50 ~30 μM vs. ~3 μM for lenalidomide/pomalidomide; Ki = 249.20 nM vs. 177.80/156.60 nM) provides a wider dynamic range for SAR optimization . Researchers developing PROTACs where the POI ligand contributes significantly to ternary complex stability may prefer thalidomide-based linkers to avoid signal saturation from excessively strong E3 ligase engagement. This property allows degradation efficiency to be more directly correlated with linker length and geometry modifications, facilitating clearer interpretation of SAR data during lead optimization campaigns [1].

Custom Protein Degrader Synthesis in Academic Core Facilities and CROs

Thalidomide-5-O-C9-NH2 hydrochloride is supplied as a characterized, high-purity intermediate (≥95-99.59% purity) suitable for direct use in custom degrader synthesis without additional purification . The hydrochloride salt form ensures extended shelf-life at -20°C and reliable solubility in standard reaction solvents [1]. For academic core facilities and contract research organizations synthesizing bespoke PROTACs for multiple client projects, this compound provides a standardized building block that reduces method development time and ensures reproducibility across different synthetic batches and target programs.

Application
Selection Property
Validation Focus
PROTAC library synthesis
Pre-functionalized CRBN ligand-linker for direct amide coupling
Ternary complex formation efficiency
In vivo PROTAC exposure studies
Alkyl linker composition may influence metabolic stability
Systemic exposure and linker integrity in model systems
CRBN-based degrader SAR studies
Lower baseline CRBN binding affinity enables tunable degradation windows
Degradation efficiency correlation with linker design
Custom degrader synthesis
Standardized building block with reported solubility and stability
Batch-to-batch reproducibility and shelf-life consistency

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